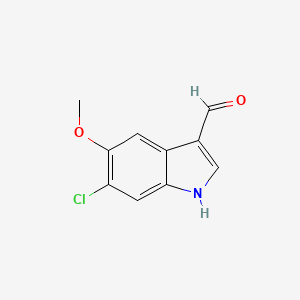

6-Chloro-5-methoxy-1H-indole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

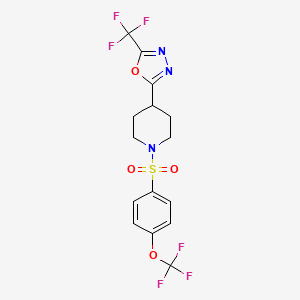

6-Chloro-5-methoxy-1H-indole-3-carbaldehyde is a chemical compound with the CAS Number: 68935-52-4 . It has a molecular weight of 209.63 . It is stored at room temperature and comes in a powder form . It is a derivative of Indole-3-carbaldehyde, which is a metabolite of dietary L-tryptophan synthesized by human gastrointestinal bacteria .

Molecular Structure Analysis

The InChI code for 6-Chloro-5-methoxy-1H-indole-3-carbaldehyde is 1S/C10H8ClNO2/c1-14-10-2-7-6 (5-13)4-12-9 (7)3-8 (10)11/h2-5,12H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

Indole-3-carbaldehyde, a related compound, is known to easily oxidize to indole-3-carboxylic acid . It also condenses with nitromethane in a Henry reaction to give 3-nitrovinyl indole . The specific reactions involving 6-Chloro-5-methoxy-1H-indole-3-carbaldehyde are not mentioned in the search results.Physical And Chemical Properties Analysis

6-Chloro-5-methoxy-1H-indole-3-carbaldehyde has a melting point of 253-255°C . It is a powder at room temperature .Applications De Recherche Scientifique

Versatile Building Blocks in Organic Synthesis

6-Chloro-5-methoxy-1H-indole-3-carbaldehyde and its derivatives are crucial in organic synthesis, providing a foundational structure for developing various pharmacologically active molecules. For instance, the compound has been utilized in nucleophilic substitution reactions to create 2,3,6-trisubstituted indoles, demonstrating its versatility as an electrophile in regioselective reactions (Yamada et al., 2009). These reactions enable the synthesis of novel pyrimido[1,2-a]indole derivatives, highlighting the compound's potential in creating complex molecular structures.

Synthesis of Indoloquinones

Another significant application involves the synthesis of indoloquinones via Dakin oxidation, showcasing the compound's utility in generating complex structures like 6-methoxy-4,7-indoloquinones (Alamgir et al., 2008). This process is facilitated by the activation of the indole C7 position, allowing for structural variations through functionalities at C2 and C3, thereby expanding the range of potential applications in medicinal chemistry and drug design.

Foundation for Furano[2,3-g]indoles Synthesis

The compound also serves as a precursor in the synthesis of furano[2,3-g]indoles, a class of compounds with potential biological activities. Through alkylation and subsequent cyclisation processes, N-tosylated furano[2,3-g]indoles can be synthesized, which after deprotection, yield furano[2,3-g]indoles, indicating the compound's role in producing biologically relevant structures (Pchalek et al., 2021).

Novel Chemosensors Development

Moreover, 6-Chloro-5-methoxy-1H-indole-3-carbaldehyde derivatives have been explored in the development of chemosensors. A novel chromone Schiff-base, utilizing the compound, exhibited selective and sensitive detection of Al(III) ions, highlighting its application in environmental monitoring and analytical chemistry (Fan et al., 2014).

Contributions to Antibacterial Agents

In the realm of antibacterial research, indole-3-carbaldehyde semicarbazone derivatives, structurally related to 6-Chloro-5-methoxy-1H-indole-3-carbaldehyde, have been synthesized and tested for their antibacterial activities. These studies underscore the compound's utility in developing new antibacterial agents with potential applications in combating microbial resistance (Carrasco et al., 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

6-chloro-5-methoxy-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10-2-7-6(5-13)4-12-9(7)3-8(10)11/h2-5,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXXLOIGTOKQAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CN2)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-5-methoxy-1H-indole-3-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide](/img/structure/B2833186.png)

![8,9,10,11-tetrahydro-6H-benzo[4',5']thieno[3',2':5,6]pyrimido[1,2-b]isoquinoline-7,14-dione](/img/structure/B2833190.png)

![[5-[(E)-2-(dimethylamino)ethenyl]-1-(4-nitrophenyl)triazol-4-yl]-naphthalen-2-ylmethanone](/img/structure/B2833191.png)

![2-Cyclopropyl-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2833192.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2833193.png)

![N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2833198.png)

![N-(2,5-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2833200.png)

![Ethyl 1-(furan-2-yl(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2833202.png)

![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2833204.png)

![3-[(4-Methylbenzyl)oxy]benzoic acid](/img/structure/B2833206.png)